Cefamandole-Nafat

Übersicht

Beschreibung

Cefamandole nafate is a second-generation cephalosporin antibiotic. It is a broad-spectrum antibiotic used to treat various bacterial infections, including those of the skin, bones, joints, urinary tract, and lower respiratory tract . The compound is a prodrug, meaning it is converted into its active form, cefamandole, in the body . Cefamandole nafate is no longer marketed in the United States .

Wissenschaftliche Forschungsanwendungen

Cefamandole nafate has several scientific research applications:

Wirkmechanismus

Cefamandole nafate exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death . The compound targets the bacterial cell wall, making it effective against a wide range of gram-positive and gram-negative organisms .

Safety and Hazards

Vorbereitungsmethoden

The preparation of cefamandole nafate involves a multi-step synthetic process. One method includes suspending 7-amino-3-[(1-methyl-1H-tetrazol-5-yl) S-methyl]-3-cephem-4-carboxylic acid and sodium bicarbonate in an acetone water solution. This mixture is then reacted with an acetone solution of alpha-formylmandeloyl chloride to form 7-D-(2-formyloxy phenylacetamide)-3-[(1-methyl-1H-tetrazol-5-yl) S-methyl]-3-cephem-4-carboxylic acid. The final step involves dissolving this intermediate in acetone and reacting it with an acetone solution of organic acid sodium to produce cefamandole nafate .

Analyse Chemischer Reaktionen

Cefamandole nafate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert cefamandole nafate into its reduced forms.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions

Vergleich Mit ähnlichen Verbindungen

Cefamandole nafate is similar to other second-generation cephalosporins such as cephalothin, cephaloridine, and cefazolin. cefamandole nafate is unique in its ability to inhibit Enterobacter and strains of indole-positive Proteus, which are traditionally resistant to other cephalosporins . This makes cefamandole nafate a valuable antibiotic in treating resistant bacterial infections.

Similar Compounds

- Cephalothin

- Cephaloridine

- Cefazolin

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Cefamandole nafate involves the conversion of Cefamandole acid to Cefamandole nafate through a reaction with sodium naphthalene-1-sulfonate.", "Starting Materials": [ "Cefamandole acid", "Sodium hydroxide", "Naphthalene-1-sulfonyl chloride", "Sodium naphthalene-1-sulfonate", "Methanol", "Water" ], "Reaction": [ "Step 1: Cefamandole acid is reacted with sodium hydroxide to form the sodium salt of Cefamandole acid.", "Step 2: Naphthalene-1-sulfonyl chloride is reacted with sodium hydroxide to form sodium naphthalene-1-sulfonate.", "Step 3: The sodium salt of Cefamandole acid is reacted with sodium naphthalene-1-sulfonate in methanol to form Cefamandole nafate.", "Step 4: The resulting Cefamandole nafate is filtered, washed with water, and dried." ] } | |

CAS-Nummer |

42540-40-9 |

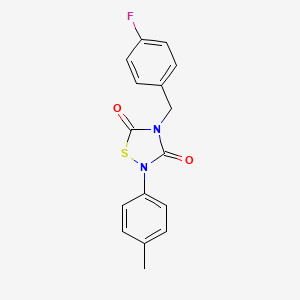

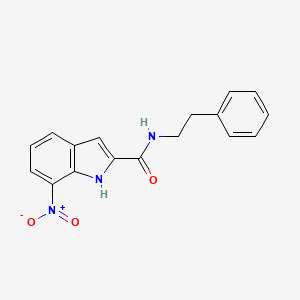

Molekularformel |

C19H18N6NaO6S2 |

Molekulargewicht |

513.5 g/mol |

IUPAC-Name |

sodium;(6R,7R)-7-[[(2R)-2-formyloxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C19H18N6O6S2.Na/c1-24-19(21-22-23-24)33-8-11-7-32-17-12(16(28)25(17)13(11)18(29)30)20-15(27)14(31-9-26)10-5-3-2-4-6-10;/h2-6,9,12,14,17H,7-8H2,1H3,(H,20,27)(H,29,30);/t12-,14-,17-;/m1./s1 |

InChI-Schlüssel |

FUWWBXJEMYXCMO-YCLOEFEOSA-N |

Isomerische SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)OC=O)SC2)C(=O)O.[Na] |

SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)O.[Na] |

Kanonische SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)O.[Na] |

Aussehen |

Solid powder |

Andere CAS-Nummern |

42540-40-9 |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

cefamandole nafate cefamandole nafate, monosodium salt, (6R-(6alpha,7beta(R*)))-isomer cefamandole nafate, monosodium salt, 14C-labeled, (6R-(6alpha,7beta,(R*)))-isomer Mandol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Cefamandole Nafate exert its antibacterial activity?

A1: Cefamandole Nafate itself is a prodrug and is rapidly hydrolyzed in vivo to Cefamandole. Cefamandole, like other beta-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), ultimately leading to bacterial cell death. [, , ]

Q2: What is the molecular formula and weight of Cefamandole Nafate Hydrate?

A2: The molecular formula of Cefamandole Nafate Hydrate is C19H17N6NaO6S25H2O. []

Q3: Are there any specific spectroscopic techniques used to characterize Cefamandole Nafate?

A3: Yes, X-ray powder diffraction is a key technique used to determine the characteristic peaks and crystalline structure of Cefamandole Nafate. [, , ]

Q4: Can Cefamandole Nafate be mixed with xylitol injection?

A4: Studies indicate that Cefamandole Nafate for injection shows good stability when mixed with 5% and 10% xylitol injection for up to 8 hours at room temperature (25°C). []

Q5: Is Cefamandole Nafate compatible with Omeprazole Sodium for injection?

A5: No, Cefamandole Nafate for injection is incompatible with Omeprazole Sodium for injection. Significant changes in appearance, pH, and drug content were observed when mixed, indicating a chemical interaction. They should be administered separately. []

Q6: Does the presence of glucose affect the stability of Cefamandole Nafate?

A6: While Cefamandole Nafate is generally stable in dextrose solutions, an increased hydrolysis rate of the formyl moiety has been observed in 5% dextrose in water compared to water for injection or 0.9% saline. This is attributed to a transesterification reaction with glucose, producing D-glucose-6-formate and other D-glucose diformates. []

Q7: Does Cefamandole Nafate exhibit any catalytic properties?

A7: Cefamandole Nafate itself does not possess inherent catalytic properties. Its activity primarily stems from its role as a prodrug that is converted to the active antibiotic Cefamandole. [, , ]

A7: The provided research abstracts do not delve into these specific areas. Most focus on Cefamandole Nafate's physicochemical properties, stability, compatibility, and in vivo behavior.

Q8: What is the impact of pH on the stability of Cefamandole Nafate?

A8: Cefamandole Nafate exhibits maximum stability in a pH range of 4 to 6.5. Degradation is accelerated by both acidic (hydrogen ion catalysis) and alkaline (hydroxide ion catalysis) conditions. []

Q9: Does the addition of sodium carbonate or tromethamine influence the stability of Cefamandole Nafate?

A9: Both sodium carbonate and tromethamine significantly accelerate the hydrolysis of the formyl group in Cefamandole Nafate. This is due to their basic nature, which promotes the hydrolysis reaction. []

Q10: What strategies are employed to improve the stability of Cefamandole Nafate in formulations?

A10: The inclusion of sodium benzoate in the composition of cefamandole nafate powder injection has been investigated as a method to enhance stability. This formulation exhibits low hygroscopicity, high active ingredient stability, no solvent residues, and minimal degradation during prolonged storage. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic Acid](/img/structure/B1668737.png)

![N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide](/img/structure/B1668739.png)

![N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B1668745.png)

![(2~{R},3~{S})-3-[[9-propan-2-yl-6-(pyridin-3-ylmethylamino)purin-2-yl]amino]pentan-2-ol](/img/structure/B1668746.png)

![4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B1668749.png)

![4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid](/img/structure/B1668750.png)